![molecular formula C27H28N4O5S B1682589 Taprénopég isopropylique CAS No. 1005549-94-9](/img/structure/B1682589.png)
Taprénopég isopropylique
Vue d'ensemble
Description
Taprenepag isopropyl, also known as PF-04217329, is a highly selective EP2 receptor agonist . It is currently under investigation as a topical intraocular pressure (IOP) lowering medication in the management of glaucoma and ocular hypertension .
Molecular Structure Analysis
The molecular formula of Taprenepag isopropyl is C27H28N4O5S . The average mass is 520.600 Da and the monoisotopic mass is 520.178040 Da .Chemical Reactions Analysis
Taprenepag isopropyl is a pro-drug, which means it is metabolized into its active form in the body. The active metabolite of Taprenepag isopropyl is CP-544326 .Physical And Chemical Properties Analysis
Taprenepag isopropyl has a molecular weight of 520.60 . The compound appears as a solid and is white to off-white in color .Applications De Recherche Scientifique
Étude d'exposition intraoculaire
Le Taprénopég isopropylique a été utilisé dans des évaluations non cliniques pour évaluer ses effets additifs potentiels avec d'autres médicaments comme le Xalatan® sur les expositions intraoculaires de métabolites actifs . L'étude visait à clarifier si l'augmentation des effets secondaires observée dans l'essai clinique du taprénopég topique seul et en association avec le Xalatan® était due à l'effet combiné du conservateur des deux formulations .
Enquête sur les effets cornéens
Des recherches ont été menées pour évaluer les effets cornéens du this compound . Cette étude était une étude croisée, randomisée, à simple insu, qui visait à évaluer les effets cornéens du taprénopég seul et en association non fixée avec le latanoprost . L'étude a révélé que malgré une augmentation transitoire de l'épaisseur cornéenne, il n'y avait aucune preuve de toxicité du Taprénopég pour l'épithélium basal, les kératocytes stromatiques moyens ou l'endothélium .
Modélisation pharmacodynamique
Le this compound a été utilisé dans la modélisation pharmacodynamique pour caractériser la cinétique temporelle sur 24 heures de la réduction de la pression intraoculaire (PIO) . L'étude visait à comparer la réduction de la PIO du Taprénopég à celle d'autres agents uniques et en association double .
Mécanisme D'action
Target of Action
Taprenepag isopropyl is a highly selective agonist for the EP2 receptor , a subtype of the prostaglandin E2 (PGE2) receptor . The EP2 receptor is part of the prostanoid receptor family, which plays a crucial role in regulating intraocular pressure .
Mode of Action
Upon administration, taprenepag isopropyl interacts with the EP2 receptor, stimulating an increase in intracellular adenosine 3’,5-cyclic monophosphate (cAMP) levels . This interaction triggers a cascade of intracellular signaling pathways within the ciliary body and trabecular meshwork .
Pharmacokinetics
It is known that the compound undergoes rapid hydrolysis to its metabolically active form . The half-life of this active metabolite is approximately 30 minutes .
Result of Action
The primary result of taprenepag isopropyl’s action is a reduction in intraocular pressure . This is achieved through its effect on the trabecular and uveoscleral outflow pathways, leading to an increase in the outflow of aqueous humor . This effect is beneficial in the management of glaucoma and ocular hypertension .
Action Environment
The efficacy and stability of taprenepag isopropyl can be influenced by various environmental factors. It’s worth noting that the compound has been used in clinical trials, indicating its stability and efficacy in a controlled environment .
Orientations Futures
Various selective E-prostanoid subtype 2 (EP2) agonists such as Taprenepag isopropyl are currently under investigation as topical intraocular pressure (IOP) lowering medications in the management of glaucoma and ocular hypertension . If used appropriately in the right patients, it could be an effective treatment option for glaucoma and ocular hypertension as a first-line alternative to FP agonists .
Relevant Papers Several papers have been published on Taprenepag isopropyl. For instance, a study on the efficacy and patient tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension was published in Clinical Ophthalmology . Another paper titled “Nonclinical Assessment of the Effect of Taprenepag Isopropyl” was published in Investigative Ophthalmology & Visual Science . These papers provide valuable insights into the potential of Taprenepag isopropyl in the treatment of glaucoma and ocular hypertension.
Propriétés
IUPAC Name |
propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXUFQLKWKBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143384 | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1005549-94-9 | |
Record name | Taprenepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAPRENEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.